molecular formula C21H16BrNO4 B4033588 benzyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate

benzyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate

Cat. No.: B4033588
M. Wt: 426.3 g/mol
InChI Key: XRYXCPYRFQKMTN-AQTBWJFISA-N
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Description

Benzyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate can be achieved through several steps:

    Formation of the enone structure: This can be done by the aldol condensation of benzaldehyde with acetone, followed by bromination to introduce the bromophenyl group.

    Introduction of the furan-2-carbonylamino group: This step involves the reaction of the enone with furan-2-carboxylic acid and an amine, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the enone double bond can yield the corresponding saturated compound.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated benzyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of benzyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (Z)-3-(3-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate: Similar structure but with a chlorine atom instead of bromine.

    Benzyl (Z)-3-(3-methylphenyl)-2-(furan-2-carbonylamino)prop-2-enoate: Similar structure but with a methyl group instead of bromine.

Uniqueness

Benzyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the furan ring and the enone structure also contributes to its distinct chemical properties.

Properties

IUPAC Name

benzyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO4/c22-17-9-4-8-16(12-17)13-18(23-20(24)19-10-5-11-26-19)21(25)27-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,24)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYXCPYRFQKMTN-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C(=C/C2=CC(=CC=C2)Br)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate
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benzyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate
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benzyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate
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benzyl (Z)-3-(3-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoate

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